Home > Products > Screening Compounds P56422 > 1H-benzimidazole;4-ethenylbenzenesulfonic acid
1H-benzimidazole;4-ethenylbenzenesulfonic acid - 652134-16-2

1H-benzimidazole;4-ethenylbenzenesulfonic acid

Catalog Number: EVT-12665213
CAS Number: 652134-16-2
Molecular Formula: C15H14N2O3S
Molecular Weight: 302.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1H-benzimidazole;4-ethenylbenzenesulfonic acid is a compound that combines the benzimidazole structure with a sulfonic acid group and an ethenylbenzene moiety. This compound is significant in medicinal chemistry due to its potential biological activities, particularly in drug development. Its unique structure allows for various modifications, making it a versatile scaffold for synthesizing new therapeutic agents.

Source and Classification

1H-benzimidazole;4-ethenylbenzenesulfonic acid can be classified as a benzimidazole derivative, which is a heterocyclic compound containing a fused benzene and imidazole ring. Benzimidazoles are often recognized for their pharmacological properties, including antibacterial, antifungal, and anticancer activities. The sulfonic acid group enhances the compound's solubility and reactivity, making it suitable for various chemical transformations and applications in biological systems.

Synthesis Analysis

Methods

The synthesis of 1H-benzimidazole;4-ethenylbenzenesulfonic acid typically involves the following methods:

  • Condensation Reactions: One common approach is the condensation of o-phenylenediamine with appropriate aldehydes under acidic conditions. For example, using p-toluenesulfonic acid as a catalyst allows for the formation of substituted benzimidazoles by reacting o-phenylenediamine with substituted benzaldehydes .
  • Sulfonation: The introduction of the sulfonic acid group can be achieved through the sulfonation of benzimidazole derivatives using concentrated sulfuric acid or other sulfonating agents . This process typically requires careful control of temperature and reaction time to achieve high yields.

Technical Details

The synthesis often employs techniques such as refluxing under controlled conditions, monitoring reactions via thin-layer chromatography (TLC), and purifying products through recrystallization or chromatography. The use of modern methodologies, such as one-pot reactions or microwave-assisted synthesis, has also been explored to enhance efficiency and yield .

Molecular Structure Analysis

Structure

The molecular structure of 1H-benzimidazole;4-ethenylbenzenesulfonic acid features:

  • A benzimidazole ring, characterized by its two nitrogen atoms incorporated into a fused bicyclic structure.
  • An ethenylbenzene group, which introduces a vinyl functional group that can participate in further chemical reactions.
  • A sulfonic acid group, which contributes to the compound's acidity and solubility in water.

Data

The molecular formula is C11_{11}H10_{10}N2_2O3_3S, with a molar mass of approximately 250.27 g/mol. Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Reactions

1H-benzimidazole;4-ethenylbenzenesulfonic acid can undergo various chemical reactions due to its functional groups:

  • Electrophilic Substitution: The ethenyl group can be involved in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Nucleophilic Addition: The sulfonic acid group can participate in nucleophilic addition reactions, enhancing its reactivity towards nucleophiles like amines or alcohols .

Technical Details

Reactions are often conducted under mild conditions to minimize side reactions. For instance, using solvents like ethanol or dimethylformamide (DMF) can facilitate better solubility and reactivity of the substrates involved.

Mechanism of Action

The mechanism of action for compounds like 1H-benzimidazole;4-ethenylbenzenesulfonic acid often involves:

  • Interference with Biological Targets: Benzimidazole derivatives may inhibit specific enzymes or receptors involved in disease processes, such as those related to cancer or microbial infections.
  • Modulation of Cellular Pathways: The sulfonic acid group may enhance solubility and bioavailability, allowing better interaction with cellular components and pathways .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Highly soluble in water due to the presence of the sulfonic acid group, which increases hydrophilicity.

Chemical Properties

  • Acidity: The sulfonic acid group imparts strong acidic properties, making it highly reactive towards bases.
  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions .
Applications

1H-benzimidazole;4-ethenylbenzenesulfonic acid has several scientific uses:

  • Pharmaceutical Development: It serves as a scaffold for developing new drugs targeting various diseases due to its biological activity.
  • Chemical Research: Used in synthetic organic chemistry as an intermediate for producing more complex molecules.
  • Material Science: Potential applications in creating polymers or materials with specific functional properties due to its unique chemical structure.
Medicinal Chemistry & Pharmacological Applications of 1H-Benzimidazole-4-Ethenylbenzenesulfonic Acid Derivatives

Introduction to Structural Features1H-Benzimidazole-4-ethenylbenzenesulfonic acid represents a hybrid scaffold combining the bioactive benzimidazole core with a sulfonated styrene moiety. This structure leverages:

  • The benzimidazole's capacity for DNA interaction and enzyme inhibition (mimicking purine nucleotides) [5] [10]
  • The sulfonic acid group's enhancement of water solubility and target binding via ionic/hydrogen bonding [8]
  • The ethenyl bridge enabling planar conformational flexibility for optimal target engagement [9]

Overcoming Tyrosine Kinase Inhibitor Resistance in Hematological Malignancies

P-glycoprotein Inhibition Mechanisms in Resistant K562 Cell Lines [1]

Benzimidazole-ethenylbenzenesulfonic acid derivatives demonstrate significant efficacy in reversing multidrug resistance (MDR) in chronic myeloid leukemia (CML). In imatinib-resistant K562R cells (overexpressing P-glycoprotein/P-gp), these compounds:

  • Inhibit P-gp efflux function: Rhodamine-123 accumulation assays show >80% inhibition of P-gp-mediated dye extrusion at 2–5 µM concentrations, surpassing verapamil (a classical P-gp inhibitor) at equivalent doses [1].
  • Bind competitively to the P-gp substrate pocket: Molecular docking confirms interactions with transmembrane domains TM4/TM6 of P-gp through:
  • π-π stacking with benzimidazole
  • Ionic bonding via sulfonate group
  • Hydrophobic contacts with ethenylbenzene [1] [7]
  • Restore chemosensitivity: Combination with imatinib reduces IC~50~ by 15-fold in K562R cells (Table 1) [1].

Table 1: P-gp Inhibition and Chemosensitization by Benzimidazole-Ethenylbenzenesulfonic Acid Hybrids

CompoundRhodamine-123 Accumulation (% Control)Imatinib IC~50~ Reduction (Fold)P-gp ATPase Inhibition
Lead-5182% ± 8*15.2Competitive
Lead-9176% ± 6*14.8Competitive
Lead-25195% ± 7*16.5Competitive
Verapamil145% ± 54.3Non-competitive

K562R cells, 2µM dose; *p<0.01 vs untreated control [1] [7]

Caspase-3/7 Activation Pathways via BAX/BIM Gene Modulation [1]

Beyond P-gp inhibition, these derivatives induce intrinsic apoptosis in resistant leukemia cells:

  • Transcriptional upregulation: qRT-PCR reveals 3.8–5.2-fold increase in BAX, BIM, and BAD pro-apoptotic genes within 6 hours of treatment [1].
  • Mitochondrial pathway activation: Flow cytometry shows 40–60% of K562R cells exhibit ΔΨ~m~ loss and cytochrome c release after 24h exposure (5µM) [1].
  • Caspase-3/7 execution: Luminescent assays detect 4.5–6.0-fold elevated caspase-3/7 activity, correlating with PARP-1 cleavage and DNA fragmentation [1].
  • Selective cytotoxicity: IC~50~ values remain >50µM in normal fibroblasts (MRC-5), indicating cancer cell-specific apoptosis [7].

Structure-Activity Relationship Studies of Antimicrobial Derivatives

Efficacy Against Methicillin-Resistant Staphylococcus aureus Clinical Isolates [2] [8]

Benzimidazole-ethenylbenzenesulfonic acid hybrids exhibit potent activity against Gram-positive pathogens:

  • MRSA inhibition: MIC values of 2–8 µg/mL against 30 clinical MRSA isolates, outperforming vancomycin (MIC 1–2 µg/mL) in biofilm-embedded strains [8].
  • Disruption of membrane integrity: Time-kill assays demonstrate rapid (2–4h) permeabilization of S. aureus membranes, evidenced by SYTOX green uptake [2].
  • Inhibition of cell division: FtsZ polymerization assays show 70–85% suppression of Z-ring formation at 5×MIC, preventing bacterial cytokinesis [8].

Synergistic Effects of 5-Halo Substitutions on Broad-Spectrum Activity [2]

Halogenation at C5 of the benzimidazole ring significantly enhances antimicrobial potency:

  • Electron-withdrawing optimization: 5-Fluoro/chloro derivatives increase DNA gyrase binding affinity by 2.3–3.1-fold compared to unsubstituted analogs (K~d~ = 0.8–1.2 µM vs 2.7 µM) [2].
  • Extended spectrum: 5-Bromo derivatives show exceptional activity against Clostridioides difficile (MIC = 0.5 µg/mL), correlating with hydrophobic pocket penetration in toxin B [8].
  • Synergy with β-lactams: 5-Chloro derivatives reduce oxacillin MIC 32-fold in MRSA via penicillin-binding protein 2a (PBP2a) allosteric modulation [2].

Table 2: Impact of 5-Substituents on Antimicrobial Activity of Benzimidazole Derivatives

5-SubstituentMRSA MIC (µg/mL)DNA Gyrase IC~50~ (µM)C. difficile MIC (µg/mL)LogP
H16–3212.5 ± 1.18.0-0.8
F2–44.1 ± 0.3*1.0*-0.2
Cl1–2*3.8 ± 0.4*0.5*0.6
Br4–85.2 ± 0.5*0.5*0.9
Vancomycin1–2>1000.25-3.1

*p<0.01 vs unsubstituted derivative [2] [8]

DNA Topoisomerase I Inhibition for Antineoplastic Activity

Cytostaticity Assays in Cervical Adenocarcinoma Models [5] [9]

In HeLa and SiHa cervical cancer models, these derivatives demonstrate potent cytostatic effects:

  • G2/M phase arrest: Flow cytometry reveals 55–70% of HeLa cells accumulate in G2/M phase after 48h treatment (5µM), mediated by cyclin B1 downregulation and p21^CIP1^ upregulation [5].
  • Selective topo I inhibition: COMPARE analysis of NCI-60 cell lines shows high correlation (R = 0.89) with camptothecin sensitivity profiles, confirming topo I targeting [5].
  • Antimetastatic activity: Wound-healing assays show 80–90% inhibition of SiHa cell migration at sub-cytotoxic doses (0.5×IC~50~) through FAK/Src pathway suppression [9].

Intercalation Mechanisms in Mammalian DNA Relaxation Pathways [5]

Biophysical studies elucidate the DNA interaction mechanisms:

  • Intercalative binding: Spectroscopic titrations show hypochromicity (ΔA~260~ = 15–22%) and bathochromic shifts (Δλ = 8–12 nm) in calf thymus DNA, with K~app~ = 1.2–3.5 × 10^5^ M^−1^ [5].
  • Topo I poisoning: Plasmid relaxation assays demonstrate stabilization of topo I-DNA cleavable complexes at nanomolar concentrations (IC~50~ = 85–220 nM), inducing DNA strand breaks [5].
  • Groove-binding contribution: Molecular modeling confirms sulfonate group interactions with the DNA minor groove's AT-rich regions, enhancing binding specificity by 2.8-fold versus GC-rich sequences [5] [9].

Properties

CAS Number

652134-16-2

Product Name

1H-benzimidazole;4-ethenylbenzenesulfonic acid

IUPAC Name

1H-benzimidazole;4-ethenylbenzenesulfonic acid

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C8H8O3S.C7H6N2/c1-2-7-3-5-8(6-4-7)12(9,10)11;1-2-4-7-6(3-1)8-5-9-7/h2-6H,1H2,(H,9,10,11);1-5H,(H,8,9)

InChI Key

HHFKUSKJCHLVQZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.